2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with a suitable amine, followed by cyclization and further functionalization to introduce the pyrido[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential pharmacological properties, it can be investigated for therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The exact mechanism would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and have been studied for their cytotoxic activity against tumor cells.
4-hydroxy-2-quinolones: These compounds also have a pyrimidine core and are known for their diverse biological activities.
Uniqueness
2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-5-4-8-21-15(11)20-17(23)14(18(21)24)16(22)19-10-12-6-3-7-13(9-12)25-2/h3-9,23H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPQAWUUIVTVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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